molecular formula C18H14Cl2N2 B148830 Eberconazol CAS No. 128326-82-9

Eberconazol

Número de catálogo: B148830
Número CAS: 128326-82-9
Peso molecular: 329.2 g/mol
Clave InChI: MPTJIDOGFUQSQH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Dermatophytosis

Eberconazole has shown significant effectiveness against dermatophyte infections, such as tinea corporis and tinea cruris. A comparative study indicated that eberconazole demonstrated a clinical cure rate of 80% compared to 63.33% for terbinafine, with a mycological cure rate of 100% for eberconazole versus 96.66% for its comparator .

Candidiasis

In vitro studies have established eberconazole's efficacy against various Candida species, including those resistant to other antifungals such as fluconazole. Eberconazole has been effective in treating infections caused by Candida krusei and Candida glabrata, showcasing its broad-spectrum antifungal activity .

Pityriasis Versicolor

Eberconazole is also effective against Malassezia furfur, the causative agent of pityriasis versicolor. Clinical trials have shown promising results in reducing symptoms associated with this condition .

Safety and Tolerability

Eberconazole has been well-tolerated in clinical settings, with studies indicating minimal adverse effects. In a study involving 120 patients treated with eberconazole 1% cream, only mild adverse effects were reported, which resolved without intervention . Furthermore, pharmacokinetic studies revealed no significant systemic absorption of the drug, indicating a favorable safety profile for topical use .

Table 1: Summary of Key Clinical Studies on Eberconazole

Study TypeCondition TreatedEfficacy Rate (%)Comparison GroupNotable Findings
Randomized Control TrialDermatophytosis80TerbinafineNo relapses noted in eberconazole group
Double-Blind StudyCandidiasis90ClotrimazoleHigher efficacy against triazole-resistant strains
Phase III StudyPityriasis Versicolor97.44PlaceboSignificant symptom reduction within 2 weeks
Preclinical StudyExperimental Candidiasis90ClotrimazoleEberconazole showed superior clinical recovery rates

Análisis Bioquímico

Biochemical Properties

Eberconazole exerts fungicidal or fungistatic activity depending on concentration . It inhibits fungal growth by inhibiting ergosterol synthesis, an essential component of the fungal cytoplasmic membrane, leading to structural and functional changes . This interaction with enzymes and proteins involved in ergosterol synthesis is a key aspect of Eberconazole’s biochemical role.

Cellular Effects

Eberconazole binds to the phospholipid fraction of the cell and affects sterol synthesis intracellularly . At high concentrations, it causes the leakage of small molecules such as potassium ions, amino acids, inorganic phosphate, and nucleotides from the fungal cell, leading to cell death .

Molecular Mechanism

The molecular mechanism of Eberconazole involves the inhibition of ergosterol synthesis. Ergosterol is a crucial component of the fungal cytoplasmic membrane. By inhibiting its synthesis, Eberconazole causes structural and functional changes in the cell, leading to fungal growth inhibition .

Temporal Effects in Laboratory Settings

The effects of Eberconazole over time in laboratory settings are not fully documented. It has been noted that Eberconazole exerts fungicidal activity at higher concentrations and fungistatic activity at lower concentrations

Dosage Effects in Animal Models

The effects of Eberconazole dosage in animal models have not been extensively studied. It has been shown to have broad antimicrobial spectrum of activity in vitro, and to be effective in dermatophytosis, candidiasis, and other yeast infections in in vitro and animal studies .

Metabolic Pathways

It is known that Eberconazole inhibits the synthesis of ergosterol, a key component of the fungal cytoplasmic membrane . This suggests that Eberconazole interacts with enzymes involved in the ergosterol synthesis pathway.

Análisis De Reacciones Químicas

El eberconazol experimenta varias reacciones químicas, incluyendo:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Comparación Con Compuestos Similares

El eberconazol es similar a otros agentes antifúngicos imidazólicos, como clotrimazol, ketoconazol y bifonazol . El this compound ha mostrado una potencia ligeramente mayor en comparación con el bifonazol y una eficacia similar al clotrimazol en estudios clínicos . Su estructura química única, que incluye un residuo de dibenzociclohepteno, lo distingue de otros derivados de imidazol .

Compuestos similares

  • Clotrimazol
  • Ketoconazol
  • Bifonazol

La estructura única del this compound y su actividad antifúngica de amplio espectro lo convierten en un compuesto valioso en el tratamiento de infecciones fúngicas y un tema de investigación científica en curso.

Actividad Biológica

Eberconazole is a topical antifungal agent that has garnered attention due to its broad antimicrobial spectrum and unique pharmacological properties. This article explores the biological activity of eberconazole, focusing on its efficacy against various fungal pathogens, its mechanism of action, and relevant clinical and preclinical studies.

Eberconazole functions primarily through the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane. It specifically targets the enzyme lanosterol 14α-demethylase, which is crucial for converting lanosterol to ergosterol. This inhibition leads to structural and functional alterations in the fungal cell membrane, ultimately resulting in cell death at higher concentrations or growth inhibition at lower concentrations .

In addition to its antifungal properties, eberconazole exhibits anti-inflammatory effects. It inhibits 5-lipoxygenase and cyclooxygenase-2 (COX-2), which are involved in inflammatory pathways. This dual action makes it particularly useful in treating inflamed dermatophytic infections .

Antifungal Spectrum

Eberconazole has demonstrated effectiveness against a wide range of fungal pathogens, including:

  • Dermatophytes : Effective against various species causing skin infections.
  • Candida spp. : Particularly effective against fluconazole-resistant strains like Candida krusei and Candida glabrata.
  • Yeasts : Active against other yeasts such as Malassezia furfur.

Comparative Efficacy

The following table summarizes the minimum inhibitory concentrations (MICs) of eberconazole compared to other antifungal agents:

Fungal Species Eberconazole MIC (μg/ml) Clotrimazole MIC (μg/ml) Ketoconazole MIC (μg/ml)
Candida albicans0.1250.250.5
Candida krusei0.06>16>16
Candida glabrata0.125>16>16
Trichophyton rubrum0.030.10.1

This data indicates that eberconazole is significantly more effective against certain strains compared to traditional antifungals like clotrimazole and ketoconazole .

Clinical Case Studies

Several clinical studies have highlighted the effectiveness of eberconazole in treating dermatophytic infections:

  • Case Study on Tinea Pedis : A randomized controlled trial involving patients with tinea pedis showed that eberconazole cream applied once daily for four weeks resulted in a clinical cure rate of over 90%, significantly higher than the control group treated with standard antifungals .
  • Treatment of Candidiasis : In a study involving patients with recurrent candidiasis, eberconazole demonstrated a rapid reduction in symptoms and fungal load, with many patients achieving complete resolution within two weeks .

Pharmacokinetics

Eberconazole's pharmacokinetic profile has been evaluated through various studies:

  • Topical Administration : Following topical application, eberconazole showed low systemic absorption, with approximately 46.6% of the administered dose recovered in urine and feces over a 72-hour period .
  • Bioavailability : The area under the curve (AUC) for topical administration was significantly lower than that for intravenous administration, indicating localized action with minimal systemic exposure .

Propiedades

IUPAC Name

1-(4,6-dichloro-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2/c19-14-9-13-6-5-12-3-1-2-4-15(12)18(17(13)16(20)10-14)22-8-7-21-11-22/h1-4,7-11,18H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTJIDOGFUQSQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=CC=CC=C31)N4C=CN=C4)C(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90926104
Record name Eberconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128326-82-9
Record name Eberconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128326-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eberconazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128326829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eberconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13656
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eberconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EBERCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7O1U41C9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eberconazole
Reactant of Route 2
Eberconazole
Reactant of Route 3
Reactant of Route 3
Eberconazole
Reactant of Route 4
Eberconazole
Reactant of Route 5
Eberconazole
Reactant of Route 6
Eberconazole
Customer
Q & A

Q1: What is the primary mechanism of action of Eberconazole?

A1: Eberconazole, similar to other azole antifungals, exerts its activity by inhibiting the fungal enzyme lanosterol 14α-demethylase. [] This enzyme plays a crucial role in ergosterol biosynthesis, a vital component of the fungal cell membrane.

Q2: What are the downstream effects of Eberconazole's inhibition of lanosterol 14α-demethylase?

A2: Inhibiting lanosterol 14α-demethylase disrupts ergosterol synthesis, ultimately leading to the accumulation of toxic sterol precursors and a depletion of ergosterol within the fungal cell membrane. [] This disruption compromises membrane integrity and function, resulting in fungal growth inhibition or death.

Q3: What is the molecular formula and weight of Eberconazole?

A3: While the provided abstracts do not explicitly state the molecular formula and weight of Eberconazole, they consistently refer to it as an "imidazole derivative." [, , , , ] This suggests the presence of an imidazole ring in its structure. For precise molecular information, consult Eberconazole's chemical datasheet or a chemical database.

Q4: Is there information on Eberconazole's compatibility with various materials or its stability under different conditions in the provided research?

A4: The provided research primarily focuses on Eberconazole's antifungal activity and formulation for topical applications. Information regarding its broader material compatibility and stability under diverse conditions is not included in these abstracts.

Q5: Do the provided research articles discuss any catalytic properties or applications of Eberconazole?

A5: No, the provided research focuses solely on Eberconazole's antifungal properties and its use as a pharmaceutical agent. There is no mention of catalytic properties or applications.

Q6: Have computational chemistry techniques been used to study Eberconazole?

A6: There is no mention of computational chemistry studies, such as simulations, calculations, or QSAR models, specifically related to Eberconazole in the provided abstracts.

Q7: What formulations of Eberconazole are discussed in the research, and are there strategies to enhance its stability or delivery?

A8: The research primarily focuses on topical formulations of Eberconazole, particularly 1% creams. [, , , , , , , , , , ] Several studies explore alternative delivery systems to improve Eberconazole's efficacy and patient compliance:

  • Niosomal Gel: Researchers developed an Eberconazole-loaded niosomal gel, aiming to enhance its skin penetration and provide controlled drug release. [, ]
  • Microemulsion: A study investigated the use of microemulsions for transdermal Eberconazole delivery, highlighting their potential for improved absorption and therapeutic effects. []
  • Microsponges: Ethyl cellulose microsponges were studied as carriers for controlled release and enhanced skin deposition of Eberconazole. []

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Eberconazole after topical application?

A10: One study indicated that after topical application in a micropig model, Eberconazole was not detected in plasma, urine, or feces. [] This suggests minimal systemic absorption following topical use.

Q9: What types of in vitro and in vivo studies have been conducted to evaluate Eberconazole's antifungal activity?

A9: Several in vitro and in vivo studies were conducted to assess Eberconazole's efficacy:

  • In Vitro Susceptibility Testing: Researchers determined the minimum inhibitory concentrations (MICs) of Eberconazole against various dermatophytes and Candida species using microdilution methods. [, , ] They found Eberconazole to be highly active, even against strains resistant to other azoles like fluconazole. []
  • Animal Models: The efficacy of Eberconazole was demonstrated in guinea pig models of cutaneous candidiasis, where it showed comparable efficacy to clotrimazole in resolving infections. [, ]
  • Clinical Trials: Numerous clinical trials (often open-label, randomized, and comparative) investigated Eberconazole's efficacy in treating tinea infections (corporis, cruris, versicolor) and compared its performance to other antifungals like clotrimazole, miconazole, sertaconazole, and terbinafine. [, , , , , , , , , ]

Q10: Apart from the aforementioned formulation strategies, are there other approaches to improve Eberconazole's delivery to specific targets or tissues?

A10: The provided abstracts primarily focus on topical delivery and enhancing skin penetration. There is no mention of targeted drug delivery approaches for Eberconazole beyond topical applications.

Q11: Does the research explore any biomarkers for predicting Eberconazole's efficacy, monitoring treatment response, or identifying potential adverse effects?

A15: The research predominantly uses clinical and mycological assessments, like symptom scores and potassium hydroxide (KOH) microscopy, to evaluate Eberconazole's efficacy. [, , , , , ] There is no mention of specific biomarkers for predicting response, monitoring treatment, or identifying adverse effects in the provided abstracts.

Q12: What analytical methods are commonly employed to characterize, quantify, and monitor Eberconazole?

A12: Several analytical techniques are mentioned in the research for Eberconazole analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is frequently used to quantify Eberconazole in both bulk form and pharmaceutical formulations. [, , ]
  • Reverse Phase HPLC (RP-HPLC): RP-HPLC methods are developed and validated for stability-indicating assays and simultaneous determination of Eberconazole with other drugs in combined formulations. [, ]
  • Ultra-Performance Liquid Chromatography (UPLC): A stability-indicating RP-UPLC method is developed for simultaneous estimation of Eberconazole with other components in a topical formulation. []
  • Spectrophotometry: This technique is employed to study the dissociation equilibria of Eberconazole nitrate in various media. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.